1-(7-Aminobenzo[d]oxazol-2-yl)ethanone

Chemical Synthesis Quality Control Regioisomer

1-(7-Aminobenzo[d]oxazol-2-yl)ethanone is a heterocyclic small molecule belonging to the aminobenzo[d]oxazole ketone family. Its core structure features a benzoxazole ring fused with a primary amine at the 7-position and an acetyl group at the 2-position, giving it a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12862471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Aminobenzo[d]oxazol-2-yl)ethanone
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=CC=CC(=C2O1)N
InChIInChI=1S/C9H8N2O2/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,10H2,1H3
InChIKeyUVDDUAFUFVWKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Aminobenzo[d]oxazol-2-yl)ethanone: Structural and Procurement Baseline for a 7-Amino-Substituted Benzoxazole Building Block


1-(7-Aminobenzo[d]oxazol-2-yl)ethanone is a heterocyclic small molecule belonging to the aminobenzo[d]oxazole ketone family. Its core structure features a benzoxazole ring fused with a primary amine at the 7-position and an acetyl group at the 2-position, giving it a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. This specific regioisomer is cataloged in authoritative chemical databases as a research chemical and synthetic intermediate [1], placing it within a class of compounds actively investigated for kinase inhibition and other biological activities [2].

Procurement Risk: Why 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone Cannot Be Casually Replaced by Other Aminobenzo[d]oxazole Isomers


The position of the amino substituent on the benzoxazole scaffold is a critical determinant of molecular recognition, electronic distribution, and synthetic derivatization outcomes. In closely related 2-amino-7-substituted benzoxazole series, a change from a 5- to a 7-substitution pattern has been shown to drastically alter kinase selectivity profiles and physicochemical properties crucial for downstream applications [1]. Therefore, procuring a generic 'aminobenzo[d]oxazol-2-yl ethanone' without verifying the exact 7-amino regiospecificity risks introducing a compound with divergent reactivity, solubility, and biological target engagement, compromising experimental reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone vs. Key Regioisomeric Analogs


Regioisomeric Purity as a Primary Quality Discriminator

Direct, high-strength comparative data for this specific compound is extremely limited in public literature and non-excluded databases. The most immediate and procurement-relevant differentiator from its closest analogs is the verified regioisomeric identity. While the 6-amino isomer (1-(6-Aminobenzo[d]oxazol-2-yl)ethanone) has a reported melting point of 172-175 °C , no such publicly accessible, authoritative physical constant was found for the 7-amino target compound in allowed sources. This absence of data itself highlights the risk of casual substitution, as physical properties can differ significantly between regioisomers, impacting formulation and handling.

Chemical Synthesis Quality Control Regioisomer

Class-Level Inference: Amino Position Effects on Hydrogen Bond Donor Topology

The 7-amino substitution pattern places the hydrogen bond donor (HBD) moiety at the opposite end of the benzoxazole ring relative to the 2-acetyl group, creating a spatially distinct HBD vector compared to 4-, 5-, or 6-amino isomers. In benzoxazole-based kinase inhibitors, such positional shifts have been directly correlated with changes in target binding conformation [1]. For example, a 7-substituted series showed different selectivity profiles against RSK2 compared to 5-substituted analogs. While no direct target IC50 data is available for the specific ethanone derivatives, this class-level SAR principle is well-established.

Molecular Recognition Medicinal Chemistry Structure-Activity Relationship

Synthetic Intermediate Utility: Differentiated Reactivity at the 7-Amino Position

The 7-amino group on the benzoxazole ring offers a unique nucleophilic site for further functionalization, such as amide bond formation or diazotization, without steric interference from the adjacent 2-acetyl group. This contrasts with the 4-amino isomer, where the amino group is ortho to the ring oxygen, potentially leading to different electronic and steric effects during derivatization [1]. While no direct kinetic comparison exists, the distinct electronic environment of the 7-position is recognized in patent literature as a key site for introducing diversity in benzoxazole libraries [2].

Synthetic Chemistry Derivatization Building Blocks

Differentiated Application Scenarios for 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone Based on Its Unique Positional Features


Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitor Spatial Tolerance

The distinct HBD vector of the 7-amino isomer, inferred from class-level SAR [1], makes it a valuable probe for mapping the spatial tolerance of kinase ATP-binding pockets. Researchers can use this compound to explore binding interactions that are inaccessible to 5- or 6-amino analogs, potentially identifying new selectivity pockets.

Diversity-Oriented Synthesis (DOS) Libraries Requiring Unencumbered Amine Handles

Given the predicted reduced steric hindrance at the 7-position relative to the 4-amino isomer, this compound is the preferred building block for generating libraries via amide coupling or reductive amination, as suggested by patent strategies for benzoxazole diversification [2].

Reference Standard for Regioisomeric Purity Assay Development

Due to the commercial availability of multiple aminobenzo[d]oxazol-2-yl ethanone isomers, authenticated samples of the 7-amino compound are essential for developing and validating HPLC or UPLC methods capable of separating and quantifying these close regioisomers in complex reaction mixtures.

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